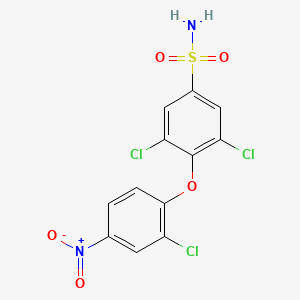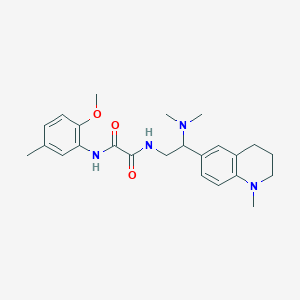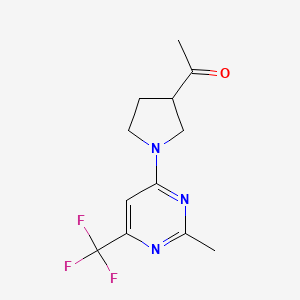
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
Übersicht
Beschreibung
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a chemical compound with the CAS Number: 1046832-12-5 . It has a molecular weight of 197.28 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 197.28 .
Wissenschaftliche Forschungsanwendungen
Oxidation of Enamines
4-(1-cyclohexen-1-yl)-morpholine, a related compound, demonstrates interesting chemical behavior when oxidized with metal oxidants. This oxidation process yields products like N-acetyl-morpholine and 2-morpholino-ketone, highlighting potential applications in synthetic chemistry (Corbani, Rindonek, & Scolastico, 1973).
Synthesis of Novel Compounds
The synthesis of N-Morpholino-Δ8-dihydroabietamide from Δ8-dihydroabietic acid involves the formation of complex structures, indicating the compound's utility in advanced organic synthesis (Xiaoping Rao, 2010).
Stereoselective Reactions
Reactions involving similar structures, like (1R,4aS,10aR)-1,4a-Dimethyl-N-[(morpholin-4-yl)carbothioyl]-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxamide, highlight the relevance of morpholine derivatives in stereoselective synthesis (Xiaoping Rao, Yuehua Wu, Zhan‐qian Song, & Shibin Shang, 2010).
Reactivity with Grignard Reagents
The compound 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane demonstrates notable reactivity with Grignard reagents, indicating potential applications in organic synthesis and pharmaceuticals (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).
Xanthine Oxidase Inhibition
Two cyclodidepsipeptides, closely related to 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, demonstrate significant inhibition of xanthine oxidase, suggesting potential therapeutic applications in conditions like gout (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).
Combustion Chemistry
The combustion of morpholine under specific conditions has been studied, offering insights into the combustion chemistry of oxygen and nitrogen-containing fuels, which could have industrial applications (Lucassen, Oßwald, Struckmeier, Kohse-Höinghaus, Kasper, Hansen, Cool, & Westmoreland, 2009).
Decyanation in Chemical Reactions
A study on the reaction of triazine derivatives with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions shows a pathway for decyanation, indicating its utility in organic synthesis (Kopchuk, Khasanov, Chepchugov, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).
Structural Elucidation and Spectroscopic Studies
Research on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine contribute to the understanding of complex molecular structures, which is crucial in the field of material science and drug design (Aydinli, Sayil, & Ibiş, 2010).
QSAR Analysis and Antioxidant Activities
QSAR-analysis of morpholine derivatives has been conducted to explore their potential as antioxidants, aiding in the design of new therapeutic agents (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Pain Activity Studies
Research on derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine contributes to the understanding of analgesic properties, important in developing new pain management drugs (Ahmadi, Khalili, Hajikhani, & Naserbakht, 2011).
Carcinogenicity and Mutagenic Effects Studies
Studies on the mutagenic effects and predicted carcinogenicity of morpholine derivatives are crucial in assessing their safety profile for therapeutic use (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
4-methyl-4-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBTAQXTZJOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)



![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2469919.png)